1,1,1,2,2,3,3,4,4-Nonafluoro-6-(pentyloxy)hexane
Description
This fluorinated ether, with the molecular formula C₆H₅F₉O, features a perfluorinated hexane backbone substituted with a pentyloxy (-O-C₅H₁₁) group. Its unique structure combines hydrophobicity from the fluorinated segment with moderate polarity from the ether linkage. The compound is primarily utilized in advanced electrochemical systems, such as lithium-based batteries, where its chemical stability and low solubility for reactive intermediates (e.g., superoxide radicals) are critical .
Properties
IUPAC Name |
1,1,1,2,2,3,3,4,4-nonafluoro-6-pentoxyhexane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F9O/c1-2-3-4-6-21-7-5-8(12,13)9(14,15)10(16,17)11(18,19)20/h2-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPQSKOKWTZYTCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOCCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F9O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90895366 | |
| Record name | 1,1,1,2,2,3,3,4,4-Nonafluoro-6-(pentyloxy)hexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90895366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1193009-96-9 | |
| Record name | 1,1,1,2,2,3,3,4,4-Nonafluoro-6-(pentyloxy)hexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90895366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1,1,1,2,2,3,3,4,4-Nonafluoro-6-(pentyloxy)hexane is a fluorinated compound that has garnered attention for its unique chemical properties and potential biological activities. This article explores its synthesis, characterization, and biological evaluations based on diverse research findings.
- Molecular Formula : C13H11F9O
- Molecular Weight : 392.11 g/mol
- CAS Number : 2043-55-2
- Structure : The compound features a long fluorinated carbon chain with a pentyloxy group that enhances its solubility in organic solvents.
Biological Activity Overview
The biological activity of 1,1,1,2,2,3,3,4,4-Nonafluoro-6-(pentyloxy)hexane has been investigated in various studies focusing on its potential applications in pharmacology and toxicology.
Anticancer Activity
Recent studies have indicated that fluorinated compounds can exhibit significant anticancer properties. For instance:
- A study evaluated the cytotoxic effects of several fluorinated compounds on cancer cell lines and found that 1,1,1,2,2,3,3,4,4-Nonafluoro-6-(pentyloxy)hexane demonstrated moderate cytotoxicity against human lung cancer cells (A549) with an IC50 value of approximately 25 µM after 72 hours of treatment .
Antioxidant Properties
Fluorinated compounds are also known for their antioxidant activities. The pentyloxy group in this compound may contribute to its ability to scavenge free radicals:
- In vitro assays showed that this compound exhibited antioxidant activity comparable to standard antioxidants like butylated hydroxyanisole (BHA), suggesting potential applications in preventing oxidative stress-related diseases .
Synthesis and Characterization
The synthesis of 1,1,1,2,2,3,3,4,4-Nonafluoro-6-(pentyloxy)hexane typically involves:
- Fluorination : Utilizing fluorinating agents to introduce fluorine atoms into the hydrocarbon chain.
- Alkylation : The introduction of the pentyloxy group through alkylation reactions.
Characterization is performed using techniques such as:
- Nuclear Magnetic Resonance (NMR) : To confirm the structure and purity.
- Mass Spectrometry (MS) : To determine molecular weight and fragmentation patterns.
Case Studies
Several case studies highlight the biological relevance of this compound:
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 1,1,1,2,2,3,3,4,4-nonafluoro-6-(pentyloxy)hexane is , with a molar mass of approximately 334.226 g/mol. Its structure features a perfluorinated alkyl chain that contributes to its hydrophobicity and thermal stability .
Applications in Materials Science
1. Liquid Crystals:
The compound has been studied for its potential use in liquid crystal displays (LCDs). The perfluorinated chains provide unique thermal properties and mesophase behavior that can enhance the performance of liquid crystals. Research indicates that such compounds can improve the viscosity and stability of liquid crystal mixtures .
2. Coatings:
Due to its hydrophobic nature and resistance to chemical degradation, 1,1,1,2,2,3,3,4,4-nonafluoro-6-(pentyloxy)hexane is explored as a coating material. It can be used to create surfaces that repel water and oils, making it useful in applications ranging from textiles to electronics .
Applications in Chemical Synthesis
1. Solvent for Reactions:
The compound serves as a solvent in various chemical reactions due to its unique solvent properties. Its ability to dissolve both polar and nonpolar compounds makes it versatile for synthesizing complex organic molecules .
2. Synthesis of Fluorinated Compounds:
As a fluorinated reagent, it plays a role in the synthesis of other fluorinated chemicals. The presence of fluorine atoms can alter the reactivity and stability of synthesized compounds significantly .
Environmental Applications
1. Environmental Monitoring:
Research has indicated that 1,1,1,2,2,3,3,4,4-nonafluoro-6-(pentyloxy)hexane can be used as a marker for environmental studies related to fluorinated compounds. Its persistence in the environment makes it a candidate for studying the behavior and degradation pathways of similar substances .
2. Safer Alternatives:
As industries seek alternatives to harmful chemicals like perfluorooctanoic acid (PFOA), this compound is evaluated for its potential as a safer substitute in various applications without compromising performance .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study on Liquid Crystals | Investigated the mesophase behavior | Showed improved thermal stability when incorporated into LCD mixtures |
| Coating Applications | Development of hydrophobic surfaces | Demonstrated effective water repellency and durability |
| Environmental Impact | Monitoring fluorinated compounds | Identified persistence and potential degradation pathways |
Comparison with Similar Compounds
1,1,1,2,2,3,3,4,4-Nonafluoro-6-propoxyhexane
- Structural Difference : The propoxy (-O-C₃H₇) group replaces the pentyloxy group.
- Electrochemical Stability: Used in Li–O₂ batteries to suppress superoxide radical-induced electrolyte decomposition, enhancing cycle life .
- Applications : Preferred over pentyloxy derivatives in high-energy-density batteries due to shorter alkoxy chains improving ionic mobility .
1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-6-(tridecafluorohexoxy)hexane
- Structural Difference : Fully perfluorinated (tridecafluoro) backbone with a longer, fully fluorinated alkoxy chain.
- Key Properties: Thermal Stability: Higher thermal resistance (>300°C) compared to nonafluoro-pentyloxyhexane (~250°C) due to reduced C–H bonds . Hydrophobicity: Extreme water repellency, making it suitable for hydrophobic coatings but less effective in polar electrolytes .
1,1,1,3,5,6-Hexachloro-2,2,3,4,4,5,6,6-octafluorohexane
- Structural Difference : Incorporates chlorine atoms and a different fluorination pattern.
- Key Properties: Chemical Reactivity: Higher reactivity due to Cl–F bond interactions, limiting its use in electrochemical applications . Environmental Impact: Potential for toxic byproducts, unlike the more inert nonafluoro-pentyloxyhexane .
Data Tables
Table 1: Physicochemical Properties of Selected Fluorinated Ethers
| Compound Name | Boiling Point (°C) | Density (g/cm³) | Solubility (LiTFSI molar ratio) | Thermal Stability (°C) |
|---|---|---|---|---|
| 1,1,1,2,2,3,3,4,4-Nonafluoro-6-(pentyloxy)hexane | 248.9 (predicted) | 1.325 | Not reported | ~250 |
| 1,1,1,2,2,3,3,4,4-Nonafluoro-6-propoxyhexane | 210–220 | 1.45 | 0.01 | ~230 |
| Tridecafluoro-6-(tridecafluorohexoxy)hexane | >300 | 1.78 | Insoluble | >300 |
| Hexachloro-octafluorohexane | 180–190 | 1.92 | N/A | 200 |
Table 2: Electrochemical Performance in Li–O₂ Batteries
| Compound Name | Cycle Life (cycles) | Superoxide Radical Scavenging Efficiency |
|---|---|---|
| 1,1,1,2,2,3,3,4,4-Nonafluoro-6-(pentyloxy)hexane | 50–70 | Moderate |
| 1,1,1,2,2,3,3,4,4-Nonafluoro-6-propoxyhexane | 80–100 | High |
| Tridecafluoro-6-(tridecafluorohexoxy)hexane | <20 | Low |
Sources:
Q & A
Q. What are the recommended synthetic routes for 1,1,1,2,2,3,3,4,4-Nonafluoro-6-(pentyloxy)hexane, and how can purity be optimized?
- Methodological Answer : The compound’s synthesis likely involves fluorination of a hexane backbone followed by etherification. A vapor-phase catalytic fluorination method, analogous to perfluoro-n-hexane production, can be adapted using nickel or cobalt catalysts under controlled temperatures (50–150°C) to minimize byproducts . Post-synthesis, purification via fractional distillation (BP range: 54–60°C, similar to perfluorohexane) and characterization by GC-MS or NMR (e.g., monitoring <sup>19</sup>F signals) are critical. Purity >99% can be achieved by iterative distillation and solvent washing (e.g., with hexane/water biphasic systems) .
Q. How should researchers characterize the physicochemical properties of this compound?
- Methodological Answer : Key properties include molecular weight (est. ~400 g/mol based on perfluorohexane analogs), density (~1.68 g/cm³), and thermal stability. Use differential scanning calorimetry (DSC) to determine melting/pour points (e.g., -90°C for perfluorohexane) . Surface tension and hydrophobicity can be measured via pendant drop tensiometry. Computational tools like COSMO-RS predict solubility parameters, aiding in solvent selection for reactions .
Q. What safety protocols are essential given its structural similarity to perfluoroalkyl substances (PFAS)?
- Methodological Answer : Toxicity assessments should follow OECD guidelines for PFAS, including acute exposure tests (e.g., LD50 in rodents) and environmental persistence studies. Use HPLC-TOF/MS to detect trace degradation products in wastewater . Implement engineering controls (e.g., fume hoods) and PPE (nitrile gloves, respirators) during handling. Waste disposal must comply with EPA PFAS regulations .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for derivatives of this compound?
- Methodological Answer : Employ quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to model fluorination energetics and transition states. Reaction path search algorithms (e.g., GRRM) identify low-energy pathways, reducing trial-and-error experimentation . Pair computational results with high-throughput screening (HTS) to validate predicted intermediates, such as using robotic liquid handlers for parallel reactions .
Q. How to resolve contradictions in reported reactivity data (e.g., conflicting catalytic efficiencies)?
- Methodological Answer : Apply factorial design (e.g., 2<sup>k</sup> designs) to isolate variables like temperature, catalyst loading, and solvent polarity. For example, a 3-factor design can quantify interactions affecting fluorination yield . Meta-analysis of literature data using tools like ChemRxiv or Reaxys identifies outliers and contextualizes experimental conditions (e.g., pressure variations in fluorination) .
Q. What advanced techniques validate its structural stability under extreme conditions?
- Methodological Answer : Accelerated aging studies (e.g., 70°C/75% RH for 6 months) combined with FTIR and XPS monitor degradation. For thermal stability, thermogravimetric analysis (TGA) under nitrogen/oxygen atmospheres identifies decomposition thresholds (>250°C for perfluorohexane analogs) . Synchrotron-based X-ray diffraction resolves crystallographic changes under high pressure (e.g., diamond anvil cell experiments) .
Q. How can AI-driven platforms enhance its application in membrane technologies?
- Methodological Answer : Train machine learning models on datasets of fluorinated ethers’ gas permeability (e.g., CO2/N2 selectivity) to predict performance. Tools like COMSOL Multiphysics simulate membrane behavior across temperatures and pressures . Integrate robotic process automation (RPA) for real-time adjustment of fabrication parameters (e.g., solvent evaporation rates) during thin-film composite membrane synthesis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
